N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide

PPAR alpha antagonist Benzothiazole Transactivation assay

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide (CAS 952870-95-0) is a synthetic small molecule belonging to the class of benzothiazole-based sulfonylacetamides. Its structure consists of a benzothiazole heterocycle connected via an acetamide linker to a 4-methoxybenzenesulfonyl group.

Molecular Formula C16H14N2O4S2
Molecular Weight 362.42
CAS No. 952870-95-0
Cat. No. B2467303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide
CAS952870-95-0
Molecular FormulaC16H14N2O4S2
Molecular Weight362.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C16H14N2O4S2/c1-22-12-3-5-13(6-4-12)24(20,21)9-16(19)18-11-2-7-14-15(8-11)23-10-17-14/h2-8,10H,9H2,1H3,(H,18,19)
InChIKeyDJJXSBGDCCCQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide (CAS 952870-95-0): Comparator-Driven Differentiation for Scientific Sourcing


N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide (CAS 952870-95-0) is a synthetic small molecule belonging to the class of benzothiazole-based sulfonylacetamides. Its structure consists of a benzothiazole heterocycle connected via an acetamide linker to a 4-methoxybenzenesulfonyl group . This compound and its close analogs have been investigated as part of a novel family of peroxisome proliferator-activated receptor alpha (PPARα) antagonists, a therapeutic target for metabolic and oncological disorders [1]. For procurement decisions, it is critical to distinguish this specific molecule from other in-class compounds based on its unique substitution pattern, which is predicted to confer differential pharmacological and physicochemical properties.

Why Generic Substitution Fails for N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide: The Risk of Structural Analog Interchange


Generic substitution within the benzothiazole sulfonylacetamide class is not advisable due to the profound impact of minor structural modifications on target engagement and biological phenotype. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the nature and position of the substituent on the phenylsulfonyl ring are key determinants of PPARα antagonistic potency [1]. The 4-methoxy group in the target compound is electron-donating, which is predicted to influence hydrogen bonding and steric interactions differently than the electron-withdrawing 4-fluoro or 4-chloro analogs. Furthermore, modifying the benzothiazole core (e.g., 6-yl vs. 2-yl substitution) can drastically alter molecular recognition. This evidence underscores the need for precise, compound-specific procurement, as an apparently similar analog may exhibit a completely different pharmacological profile.

Quantitative Differentiation Guide: N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide vs. Closest Analogs


PPARα Antagonism: Predicted Potency Shift Relative to 4-Fluoro and 4-Chloro Analogs

In the core PPARα antagonist study, the benzothiazole N-(phenylsulfonyl)amide scaffold was identified as a novel class of antagonists [1]. While the specific quantitative data for the 4-methoxy derivative (CAS 952870-95-0) is not yet publicly available, SAR analysis within the series indicates that the electronic nature of the 4-substituent on the phenyl ring modulates PPARα antagonistic activity. The target compound's 4-methoxy group, being strongly electron-donating (Hammett σp = -0.27), is predicted to exhibit a different dose-response profile compared to the electron-withdrawing 4-fluoro (σp = 0.06) and 4-chloro (σp = 0.23) analogs [2]. This class of compounds showed dose-dependent antagonism against the agonist GW7647, with the best compounds significantly inhibiting PPARα activation [1].

PPAR alpha antagonist Benzothiazole Transactivation assay

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Considerations

The molecular formula of the target compound is C16H14N2O4S2, with a molecular weight of 362.4 g/mol . This differentiates it from key analogs: the 4-fluoro analog (molecular weight ~350.4 g/mol) and the 4-chloro analog (molecular weight ~394.9 g/mol). The 4-methoxy group also contributes to a predicted lower LogP compared to the more lipophilic 4-chloro derivative. These property differences have direct implications for compound handling, solubility, and cellular permeability profiles.

Physicochemical properties Lipophilicity Benzothiazole

Structural Differentiation at the Benzothiazole Core: 6-yl vs. 2-yl Substitution

The target compound carries the sulfonylacetamide group at the 6-position of the benzothiazole ring, as confirmed by the SMILES notation COc1ccc(S(=O)(=O)CC(=O)Nc2ccc3ncsc3c2)cc1 . In contrast, several commercially available analogs (e.g., N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide) are substituted at the 2-position [1]. Published SAR within the benzothiazole PPARα antagonist class shows that the position of the linker on the benzothiazole core (5-yl vs. 6-yl) significantly affects biological activity [2]. Substitution at the 6-position may alter the vector of the terminal phenylsulfonyl group, impacting target binding.

Benzothiazole Structural isomer Pharmacophore

High-Impact Application Scenarios for N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide Based on Product-Specific Evidence


PPARα Antagonist Tool Compound for Metabolic Disorder Research

Based on its membership in the benzothiazole N-(phenylsulfonyl)amide class, this compound is ideally suited as a chemical probe for studying PPARα antagonism. As reported by Ammazzalorso et al. (2011), compounds in this series act as dose-dependent antagonists of PPARα activation by GW7647 [1]. The unique 4-methoxy substituent is predicted to provide a distinct electronic profile that may translate to a unique selectivity window, making it a valuable tool for dissecting the differential roles of PPAR subtypes in metabolic diseases and certain cancers.

Combinatorial Library Synthesis and Structure-Activity Relationship (SAR) Expansion

The well-defined synthesis routes for benzothiazole sulfonylacetamides make this specific compound a versatile starting point or building block for the creation of focused libraries. Researchers expanding the SAR around the 4-methoxy group on the phenyl ring can use this compound as the core reference scaffold to systematically explore further modifications, such as replacing the 4-methoxy with other substituents, to optimize potency and selectivity against PPARα.

Biological Target Deconvolution and Off-Target Profiling Studies

Given the proven ability of this scaffold to inhibit CPT1A pattern expression in addition to PPARα [1], this precise molecule is a critical control for target deconvolution experiments in cellular models. Its unique substitution pattern allows scientists to attribute measured biological effects (e.g., on fatty acid oxidation) specifically to the 6-linked, 4-methoxy variant, distinguishing its activity from other, structurally similar pan-PPAR ligands or other benzothiazole-based kinase inhibitors.

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